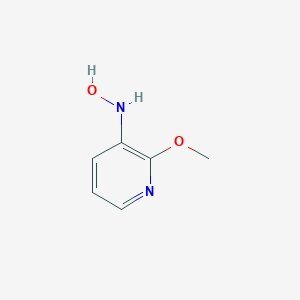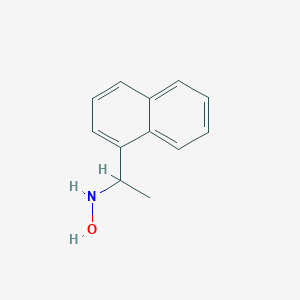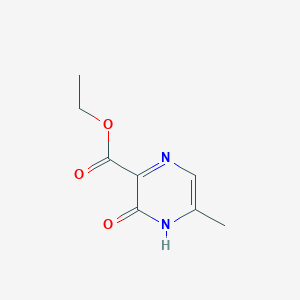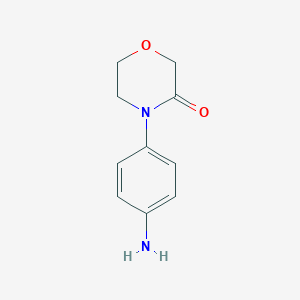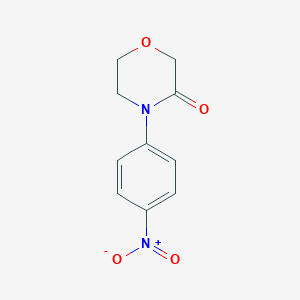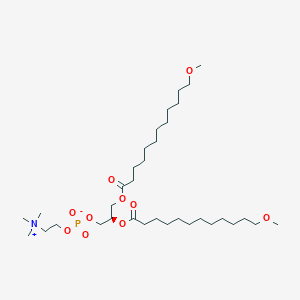
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, also known as DMPC-12, is a synthetic phospholipid that has been widely used in scientific research. This compound is a member of the phosphatidylcholine family and is composed of two fatty acid chains, a glycerol backbone, and a choline head group. DMPC-12 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mechanism Of Action
The mechanism of action of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is not well understood, but it is thought to be related to its ability to form stable lipid bilayers. These bilayers are composed of two layers of phospholipids, with the hydrophobic fatty acid chains facing inward and the hydrophilic head groups facing outward. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is able to form these bilayers due to its unique chemical structure, which allows it to interact with both the hydrophobic and hydrophilic regions of the membrane.
Biochemical And Physiological Effects
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to affect membrane fluidity, lipid peroxidation, and ion transport, among other processes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been shown to have antioxidant properties, which may be useful for protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers, which are essential for studying membrane structure and function. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is also relatively easy to synthesize and purify, making it accessible to many research groups. However, there are some limitations to using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, including its high cost and potential for batch-to-batch variability.
Future Directions
There are many potential future directions for research involving 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on lipid bilayers. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could also be used to study the mechanisms of various diseases, such as Alzheimer's and Parkinson's, which are thought to involve disruptions in membrane structure and function. Additionally, 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could be used to develop new biomaterials for tissue engineering and regenerative medicine.
Synthesis Methods
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is typically synthesized through a series of chemical reactions, starting with the production of the fatty acid chains and glycerol backbone. These components are then combined with the choline head group and subjected to various purification and isolation steps to yield the final product. The synthesis of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Scientific Research Applications
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has been used in a variety of scientific research applications, including studies of membrane structure and function, drug delivery systems, and lipid-protein interactions. This compound is particularly useful for investigating the behavior of lipid bilayers, which are essential components of cell membranes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been used as a model system for studying the interactions between lipids and proteins, as well as for developing new drug delivery methods.
properties
CAS RN |
147810-10-4 |
|---|---|
Product Name |
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine |
Molecular Formula |
C34H68NO10P |
Molecular Weight |
681.9 g/mol |
IUPAC Name |
[(2R)-2,3-bis(12-methoxydodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO10P/c1-35(2,3)26-29-43-46(38,39)44-31-32(45-34(37)25-21-17-13-9-7-11-15-19-23-28-41-5)30-42-33(36)24-20-16-12-8-6-10-14-18-22-27-40-4/h32H,6-31H2,1-5H3/t32-/m1/s1 |
InChI Key |
YRALPODMPYELLT-JGCGQSQUSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Other CAS RN |
147810-10-4 |
synonyms |
1,2-bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine L-AC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
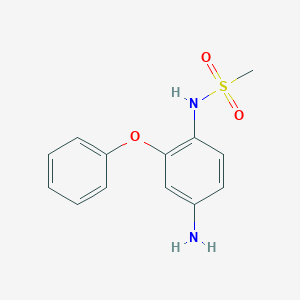
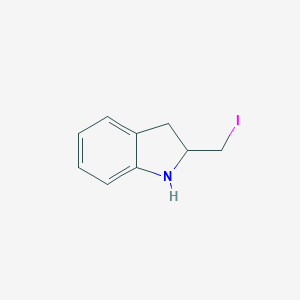
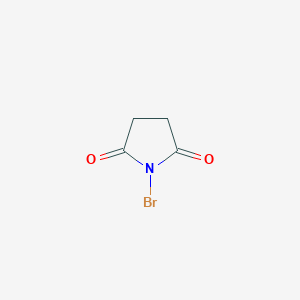
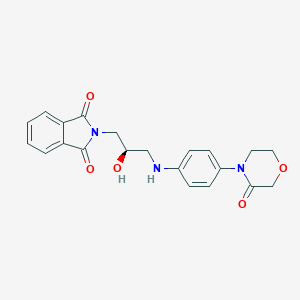
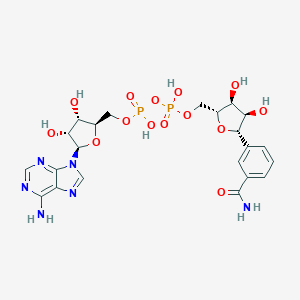
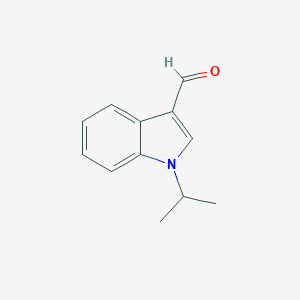
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
